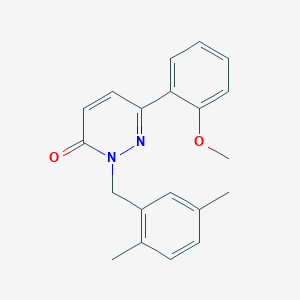

![molecular formula C18H16N2O4S B2516339 N-(thiophène-2-ylméthyl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acétamide CAS No. 1210612-13-7](/img/structure/B2516339.png)

N-(thiophène-2-ylméthyl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

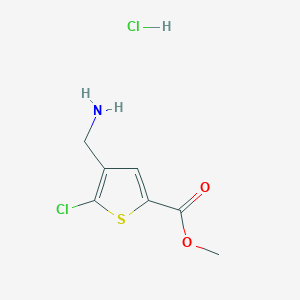

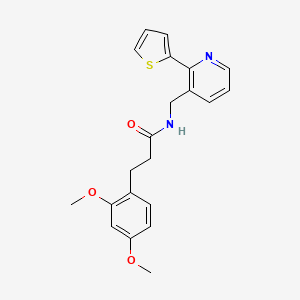

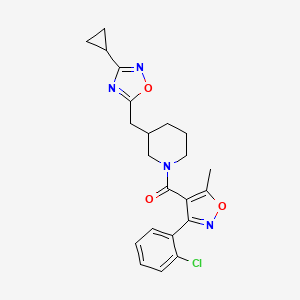

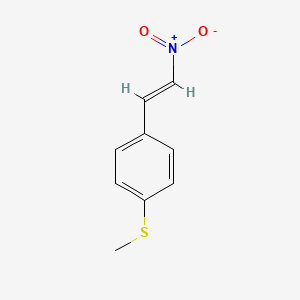

2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H16N2O4S and its molecular weight is 356.4. The purity is usually 95%.

BenchChem offers high-quality 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Dispositifs organiques électroluminescents (OLED)

La conception moléculaire de ce composé joue un rôle crucial dans la construction de dispositifs organiques électroluminescents bleus non dopés (OLED). Des chercheurs ont synthétisé des dérivés de dihydrobenzodioxine phénanthroimidazole torsadés en utilisant des fragments d'aryl polycycliques fusionnés (naphtyle, méthoxynaphtyle et pyrènyle) . Les OLED à base de dihydrobenzodioxine phénanthroimidazole pyrènyle présentent une émission bleue (450 nm) avec des caractéristiques impressionnantes :

- Efficacité du courant : 6,90 cd/A La performance efficace est attribuée aux processus d'annihilation triplet-triplet (TTA), qui améliorent l'électroluminescence .

Synthèse de médicaments

La structure du composé contient une partie 2,3-dihydrobenzo[b][1,4]dioxine. Bien qu'il ne soit pas utilisé directement comme médicament, la compréhension de sa synthèse peut aider à créer des composés apparentés. Par exemple, la doxazosine, un antagoniste des récepteurs α1-adrénergiques utilisé pour traiter l'hypertension et l'hypertrophie bénigne de la prostate, partage une structure similaire . En modifiant cette structure, les chercheurs peuvent explorer de nouveaux candidats médicaments.

Polymères électrochromes

Le groupe 2,3-dihydrobenzo[b][1,4]dioxin-2-yle a un potentiel dans la conception de polymères électrochromes. Des chercheurs ont étudié les propriétés électrochimiques et optiques des polymères à base de thiéno[3,2-b]thiophène en modifiant la position du 3,4-éthylènedioxythiophène (EDOT) le long de la chaîne principale du polymère . Ces polymères trouvent des applications dans les vitres intelligentes, les écrans et les capteurs.

Inhibiteurs de B-Raf

Des simulations d'amarrage et des études de relation quantitative structure-activité (QSAR) ont exploré l'interaction de composés apparentés avec B-Raf, une kinase impliquée dans les voies cancéreuses. L'introduction de la structure 2,3-dihydrobenzo[b][1,4]dioxine améliore l'affinité de liaison, ce qui pourrait conduire à des composés bioactifs .

Mécanisme D'action

Target of Action

Compounds with similar structures have been associated with α2-adrenoceptor subtype c (alpha-2c) antagonists . These receptors play a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

For instance, it might bind to its target receptor and modulate its activity, leading to changes in cellular signaling pathways .

Biochemical Pathways

Given its potential role as an antagonist of α2-adrenoceptor subtype c, it may influence pathways related to neurotransmitter release and neuronal signaling .

Result of Action

If it acts as an antagonist of α2-adrenoceptor subtype c, it could potentially modulate neurotransmitter release and neuronal signaling, thereby influencing various physiological processes .

Propriétés

IUPAC Name |

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c21-18(19-11-14-2-1-7-25-14)10-13-9-16(24-20-13)12-3-4-15-17(8-12)23-6-5-22-15/h1-4,7-9H,5-6,10-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVGPSGQEQSNEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2516257.png)

![3-benzyl-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2516260.png)

![Benzyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2516269.png)

![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3,4-difluorophenyl)urea](/img/structure/B2516274.png)

![2-ethyl-5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2516275.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2516279.png)